![molecular formula C8H7BrNNaO2 B2746782 Sodium;2-(3-bromo-6-methylpyridin-2-yl)acetate CAS No. 2344685-86-3](/img/structure/B2746782.png)
Sodium;2-(3-bromo-6-methylpyridin-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;2-(3-bromo-6-methylpyridin-2-yl)acetate, also known as BMA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BMA is a pyridine derivative that contains a bromine and methyl group attached to a carboxylic acid. The compound is synthesized through a multistep process and has been found to exhibit interesting biochemical and physiological effects.
Scientific Research Applications
Chemodivergent Synthesis of N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines
- Synthesis :
- 3-bromoimidazo[1,2-a]pyridines : These are obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP is added. The versatile 3-bromoimidazo[1,2-a]pyridines can be further transformed into other skeletons .
Bipyridine Derivatives Synthesis
- Application : 2-bromo-6-methylpyridine is a key intermediate in the synthesis of 6,6’-dimethyl-2,2’-bipyridine, which finds use in coordination chemistry, catalysis, and materials science .
Anti-HIV-1 Agents
- Indole Derivatives : Researchers have explored the biological potential of indole derivatives. While not directly related to 2-bromo-6-methylpyridine, this information highlights the broader context of drug discovery .
Metal Ion Detection
- Application : 2-bromo-6-methylpyridine can be used in the synthesis of ligands for metal ion detection. For example, it may participate in the formation of chelating agents for metal ions like palladium (Pd²⁺) .
Anti-Fibrotic Compounds
- Application : Some derivatives containing 2-bromo-6-methylpyridine exhibit better anti-fibrotic activities than Pirfenidone (a known anti-fibrotic drug). These compounds could be promising candidates for further study .
Safety and Hazards
Mechanism of Action
Target of Action
The compound Sodium;2-(3-bromo-6-methylpyridin-2-yl)acetate is a derivative of pyridine . Pyridine derivatives have been found to exhibit a wide range of pharmacological activities . They have been evaluated against immortalized rat hepatic stellate cells (HSC-T6), indicating that these cells could be a primary target .
Mode of Action
Similar pyridine derivatives have been found to inhibit the expression of collagen and the content of hydroxyproline in cell culture medium in vitro . This suggests that the compound may interact with its targets to inhibit certain cellular processes, leading to anti-fibrotic activities .
Biochemical Pathways
For instance, some pyridine derivatives have been found to exhibit anti-fibrosis activity, indicating that they may affect pathways related to fibrosis .
Result of Action
Similar pyridine derivatives have been found to exhibit anti-fibrotic activities . This suggests that the compound may have potential therapeutic effects in the treatment of fibrosis.
properties
IUPAC Name |
sodium;2-(3-bromo-6-methylpyridin-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2.Na/c1-5-2-3-6(9)7(10-5)4-8(11)12;/h2-3H,4H2,1H3,(H,11,12);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMXGRZYFNSSBQD-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)Br)CC(=O)[O-].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrNNaO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium;2-(3-bromo-6-methylpyridin-2-yl)acetate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.